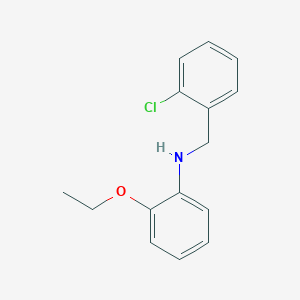

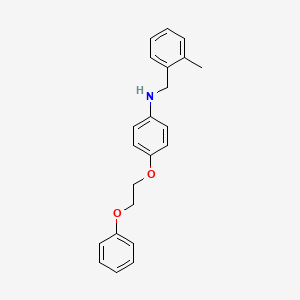

N-(2-Chlorobenzyl)-2-ethoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chlorobenzyl)-2-ethoxyaniline (CBEEA) is an aniline derivative with a wide range of potential applications in the fields of organic synthesis, drug design, and medicinal chemistry. CBEEA is a versatile reagent that can be used for a variety of synthetic transformations and can be used as a building block for the synthesis of complex molecules. The chlorobenzyl group is a useful functional group that can be used to modify the properties of a molecule, allowing for greater flexibility and control in the design of new drugs.

Aplicaciones Científicas De Investigación

Carcinogenic Potential

N-(2-Chlorobenzyl)-2-ethoxyaniline's related compound, 4,4'-methylene-bis(2-chloroaniline), was studied for its carcinogenic potential in rats. The study found that this compound caused tumors in various organs, indicating its carcinogenic nature in certain contexts (Stula et al., 1975).

Metabolic Activation and DNA Adduct Formation

Research on 4,4'-methylenebis(2-chloroaniline), a structurally similar compound, revealed its genotoxicity. The compound forms DNA adducts upon metabolic activation, contributing to its carcinogenic properties (Segerbäck & Kadlubar, 1992).

Inhibition of Herpes Virus Replication

A study on 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound related to N-(2-Chlorobenzyl)-2-ethoxyaniline, showed it effectively inhibits the replication of herpes group viruses. This suggests potential antiviral applications for similar compounds (Field et al., 1983).

Herbicidal Activity

Compounds related to N-(2-Chlorobenzyl)-2-ethoxyaniline have been explored for their herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which shares some structural similarities, showed significant herbicidal activity against specific weed species (Yu et al., 2021).

Antimicrobial Activity and Enzyme Inhibition

N-(2-Chlorobenzyl)-substituted hydroxamate, a compound related to N-(2-Chlorobenzyl)-2-ethoxyaniline, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). It also demonstrated antimicrobial activity against Haemophilus influenzae, indicating potential antimicrobial applications (Hayashi et al., 2013).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-ethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-2-18-15-10-6-5-9-14(15)17-11-12-7-3-4-8-13(12)16/h3-10,17H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBFSQIIRIKCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorobenzyl)-2-ethoxyaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)